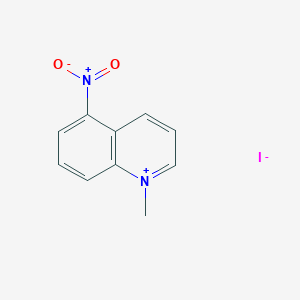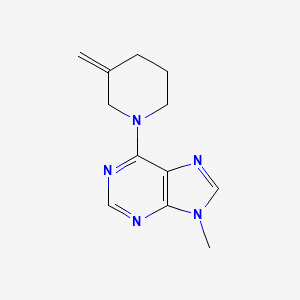
9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition and Antitumor Potency
One significant area of research involves the structural optimization of purine derivatives as kinase inhibitors targeting EGFR-activating and drug-resistance mutations. Yang et al. (2012) discuss the development of a compound exhibiting in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines, demonstrating the potential of purine derivatives in cancer therapy Jiao Yang et al., 2012.
Metabolism and Biological Activity
The metabolism and biological activity of 9-substituted cytokinins, including modifications on the purine ring, have been studied to understand their stability and conversion in biological systems. Fox et al. (1971) synthesized and analyzed the metabolic stability of 9-substituted cytokinins, shedding light on their biological activity through conversion to the free base J. Fox et al., 1971.
Molecular Interactions and Structural Analysis
Research by Roitzsch and Lippert (2004) demonstrates the feasibility of a two-metal, four-purine nucleobase quartet motif, providing insights into the hydrogen bonding and metal coordination properties of purine derivatives. This study contributes to our understanding of the structural aspects of purine interactions in biological systems M. Roitzsch & B. Lippert, 2004.
Antiviral Applications
A series of 9-(phosphonoalkyl)purines synthesized by Kim et al. (1990) were tested for their activity against various viruses, highlighting the antiviral potential of purine derivatives. This research provides a basis for the development of purine-based antiviral therapeutics C. U. Kim et al., 1990.
Enzymatic Catalysis and Transition State Analysis
The transition state structure of purine nucleoside phosphorylase (PNP) and principles of atomic motion in enzymatic catalysis were elucidated by Fedorov et al. (2001), using Immucillin-H as a transition state mimic. This study offers valuable insights into the mechanism of enzymatic reactions involving purine derivatives A. Fedorov et al., 2001.
Properties
IUPAC Name |
9-methyl-6-(3-methylidenepiperidin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-9-4-3-5-17(6-9)12-10-11(13-7-14-12)16(2)8-15-10/h7-8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBZJZFHQPRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
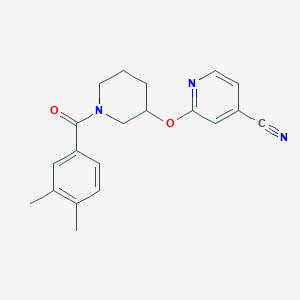
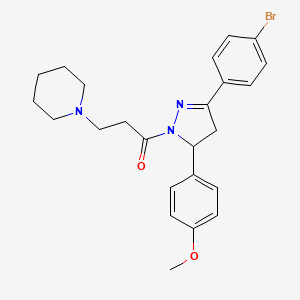

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
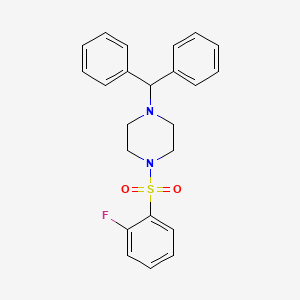
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)
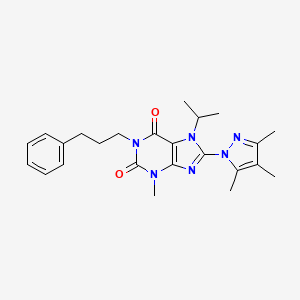

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)
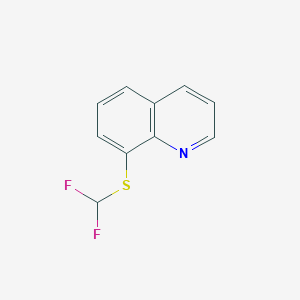
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)
![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)
